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Compound of Interest

Compound Name: N3-Gly-Gly-OH (DCHA)

Cat. No.: B12390187

Audience: Researchers, scientists, and drug development professionals.

Introduction

N3-Gly-Gly-OH is a versatile, bifunctional linker designed for the covalent modification of
biomolecules. It features two key functional groups: a terminal azide (-N3) and a C-terminal
carboxylic acid (-OH), separated by a flexible di-glycine spacer. The azide group serves as a
reactive handle for highly efficient and specific "click chemistry" reactions, such as the
Copper(l)-catalyzed Azide-Alkyne Cycloaddition (CUAAC) and Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC).[1][2][3] The carboxylic acid allows for standard amide bond formation
with primary amines.

This linker is typically supplied as a dicyclohexylamine (DCHA) salt, which enhances its stability
and shelf-life as a solid. In the context of lipid science, N3-Gly-Gly-OH is an invaluable tool for
creating functionalized lipids and liposomes. These modified lipids are instrumental in the
development of targeted drug delivery systems, such as lipid nanopatrticles (LNPs), and for
creating molecular probes to study lipid trafficking and interactions within biological
membranes.[4][5]

Core Molecular Data

The physicochemical properties of the free acid form of the linker are summarized below.
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Property Value Source
Molecular Formula C6HIN504 Calculated
Molecular Weight 215.17 g/mol Calculated
Appearance White to off-white solid Inferred

Terminal Azide (-N3),
Key Functional Groups Carboxylic Acid (-OH), Di-

glycine Linker

- Good solubility in aqueous
Solubility Inferred
buffers, DMSO, DMF

Key Applications in Lipid Bioconjugation

» Functionalization of Liposomes: The linker can be conjugated to lipids that are subsequently
incorporated into liposome bilayers. This allows for the attachment of targeting ligands,
imaging agents, or polyethylene glycol (PEG) chains to the liposome surface.[6]

o Targeted Drug Delivery: By modifying lipids with this linker, drug-loaded nanopatrticles can be
decorated with molecules that recognize specific cell surface receptors, enhancing delivery
to target tissues like tumors.[4][5]

o Lipid-Protein Interaction Studies: Azide-functionalized lipids can be used in combination with
alkyne-modified proteins to trap and identify binding partners directly within cell membranes.

[7]L8]

Comparative Analysis of Click Chemistry Reactions

The choice between CuAAC and SPAAC is critical and depends on the experimental context.
CUuAAC is faster but the copper catalyst can be cytotoxic, making SPAAC the preferred method
for applications involving live cells.[3]
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Feature

Copper-Catalyzed
(CuAACQC)

Strain-Promoted (SPAAC)

Reaction Rate

Very Fast (minutes to a few

hours)

Fast (1 to 24 hours)

Biocompatibility

Limited due to copper

cytotoxicity

High, copper-free and suitable

for in vivo applications

Alkyne Reagent

Terminal Alkynes (e.g., Alkyne-
lipid)

Strained Alkynes (e.g., DBCO-,
BCN-lipid)

Catalyst Required

Cu(l) source (e.g., CuSO4 +

Sodium Ascorbate)

None

Primary Application

In vitro conjugation, material

science

Live cell imaging, in vivo

studies, sensitive systems

Experimental Protocols

Protocol 1: Conjugation of N3-Gly-Gly-OH to an Amino-

Lipid via Amide Coupling

This protocol describes the covalent attachment of the linker to a lipid containing a primary

amine head group, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).

Materials:

N3-Gly-Gly-OH (DCHA)

Amino-lipid (e.g., DOPE)

N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/NHS
N-Hydroxysuccinimide (NHS)
Anhydrous Chloroform and Methanol

Triethylamine (TEA) or DIPEA
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e Argon or Nitrogen gas
e Thin Layer Chromatography (TLC) supplies
Procedure:

o DCHA Salt Removal (In Situ): Dissolve N3-Gly-Gly-OH (DCHA) (1.2 equivalents) in a
minimal amount of methanol. Add a mild acid (e.g., 0.1 M HCI in dioxane) dropwise until the
pH is ~2-3 to protonate the carboxylic acid. The DCHA hydrochloride salt will precipitate and
can be filtered off, or the mixture can be used directly in the next step.

o Carboxylic Acid Activation: In a separate flask under inert gas (Argon), dissolve the
protonated N3-Gly-Gly-OH in anhydrous chloroform/methanol (3:1 v/v). Add NHS (1.2 eq.)
and DCC (1.2 eq.). Stir the reaction at room temperature for 4-6 hours. A white precipitate of
dicyclohexylurea (DCU) will form.

o Conjugation Reaction: Filter the reaction mixture to remove the DCU precipitate. To the
filtrate containing the activated NHS-ester of the linker, add the amino-lipid (1.0 eq.)
dissolved in chloroform, followed by TEA (2.5 eq.).

 Incubation: Allow the reaction to proceed at room temperature overnight with gentle stirring
under an inert atmosphere.

e Monitoring: Monitor the reaction progress by TLC, observing the consumption of the amino-
lipid spot and the appearance of a new, higher-Rf product spot.

 Purification: Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product using silica gel column chromatography to obtain the pure azido-
lipid conjugate.

o Characterization: Confirm the identity and purity of the final product using mass spectrometry
and NMR.[9]

Workflow for Amide Coupling Pathway
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Starting Materials

(NS—GIy—GIy—OH (DCHA)) (Amino—Lipid (e.g., DOPE))

Reaction Steps

1. DCHA Salt Removal
(Acidification)

2. Carboxylic Acid Activation
(e.g., DCC/NHS)

Activated
Linker

3. Amide Bond Formation
(Conjugation)

4. Purification
(Column Chromatography)

Final Rroduct

Azido-Lipid Conjugate

Click to download full resolution via product page

Caption: Workflow for conjugating N3-Gly-Gly-OH to an amino-lipid.
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Protocol 2: CUAAC Conjugation of Azido-Lipid to an
Alkyne-Molecule

This protocol describes attaching an alkyne-containing molecule (e.g., a fluorescent dye, drug)
to the azido-lipid prepared in Protocol 1.

Materials:

Purified Azido-Lipid

» Alkyne-functionalized molecule of interest

o Copper(ll) Sulfate (CuS0O4)

e Sodium Ascorbate
 Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand
e Phosphate-buffered saline (PBS), pH 7.4

« DMSO

Procedure:

o Prepare Stock Solutions:

[¢]

Dissolve the Azido-Lipid in DMSO or a suitable organic solvent.

o

Dissolve the alkyne-molecule in DMSO.

o

Prepare a 100 mM stock solution of CuSO4 in water.

[¢]

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

[¢]

Prepare a 100 mM stock solution of THPTA in water.[9]

» Reaction Setup: In a microcentrifuge tube, add the azido-lipid (1.0 eq.) and the alkyne-
molecule (1.5 eq.) to PBS buffer.
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e Add Click Reagents: Add the THPTA solution, followed by the CuSO4 solution (final
concentration ~1-2 mM).

« Initiate Reaction: Initiate the reaction by adding the sodium ascorbate solution to a final
concentration of 5-10 mM.[9]

 Incubation: Gently mix and incubate at room temperature for 1-4 hours. Protect from light if
using a fluorescent alkyne.

 Purification: Purify the resulting lipid conjugate using an appropriate method, such as HPLC
or size-exclusion chromatography, to remove unreacted components and the copper
catalyst.[1]

Workflow for Click Chemistry Pathway

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_N3_Gly_Gly_Gly_Gly_Gly_OH_Synthesis_Applications_and_Core_Data.pdf
https://www.benchchem.com/pdf/N3_Gly_Gly_Gly_Gly_Gly_OH_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12390187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Starting Materials

Azido-Lipid Alkyne-Molecule
(from Protocol 1) (e.g., Alkyne-Drug)

Reaction Steps

1. Mix Reactants in Buffer

2. Add Cu(l) Catalyst
(CuSO4 + Ascorbate + Ligand)

3. Incubate (1-4h, RT)

4. Purification (HPLC)

Final Rroduct

Lipid-Molecule Conjugate

Click to download full resolution via product page

Caption: Workflow for CUAAC conjugation of an azido-lipid.
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Protocol 3: SPAAC Conjugation (Copper-Free)

This protocol is an alternative to Protocol 2 and is ideal for conjugating lipids to sensitive

biomolecules or for use in biological systems. It requires a lipid functionalized with a strained
alkyne (e.g., DBCO-Lipid).

Materials:

N3-Gly-Gly-OH
Strained alkyne-lipid (e.g., DBCO-PE)
Reaction Buffer (e.g., PBS, pH 7.4)

DMSO (if needed for solubility)

Procedure:

Reactant Preparation: Dissolve the strained alkyne-lipid and N3-Gly-Gly-OH (typically 3-5
fold molar excess) in the reaction buffer to their desired final concentrations. Use DMSO as a
co-solvent if necessary, but keep the final percentage low.[1]

Reaction Mixture: Combine the solutions of the azide linker and the strained alkyne-lipid in a
reaction vessel.

Incubation: Incubate the reaction mixture at room temperature or 4°C. Reaction times can
vary from 4 to 24 hours depending on reactant concentrations and the specific strained
alkyne used.[1][3]

Monitoring and Purification: The reaction progress can be monitored by LC-MS. Once
complete, purify the conjugate using a suitable technique (e.g., HPLC) to remove the excess
unreacted azide linker.[1]

Logical Comparison of CUAAC vs. SPAAC
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@e Click Chemistry M@

Need Speed?
Biocompatibility
not critical?

Need Biocompatibility?
Working with live cells?

CuAAC Pathiway SPAAC Pathway

Reactants: Reactants:

Azide + Terminal Alkyne Azide + Strained Alkyne

Catalyst: Catalyst:
Cu(l) Source Required None (Copper-Free)

Kinetics: Very Fast Kinetics: Fast

Best For: Best For:
In Vitro, Materials Live Cells, In Vivo

Click to download full resolution via product page

Caption: Decision tree for selecting a click chemistry method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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